molecular formula C11H18O B8787296 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one CAS No. 25915-53-1

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

Cat. No.: B8787296
CAS No.: 25915-53-1
M. Wt: 166.26 g/mol
InChI Key: WLTIDHLMFJRJHE-UHFFFAOYSA-N
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Description

1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

25915-53-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2,6,6-trimethylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C11H18O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h5-6,8,10H,7H2,1-4H3

InChI Key

WLTIDHLMFJRJHE-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C(=O)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone (4.52 mol; trans/cis=94/5 to 99/1, purity≧99%) stirred under nitrogen at 20° C. was added HBF4.OEt2 (4.54 mmol of HBF4) and [Ru(COD)(methallyl)2] (4.54 mmol) was added consecutively. The resulting solution was heated to 130° C. and stirred over 30 minutes at 130° C. under nitrogen. Afterwards, the resulting mixture was cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone
Quantity
4.52 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.54 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone (4.52 mol; trans/cis=94/5 to 99/1, purity≧99%) stirred under nitrogen at 20° C. was added BF3.(AcOH)2 (2.27 mmol of BF3) and [Ru(COD)(methallyl)2] (2.27 mmol) was added consecutively. The resulting solution was heated to 130° C. and stirred over 30 minutes at 130° C. under nitrogen. Afterwards, the resulting mixture was cooled to 20° C. and there was obtained a mixture comprising (% by weight of the final mixture, obtained by GC analysis):
Name
trans 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-ethanone
Quantity
4.52 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(AcOH)2
Quantity
2.27 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(COD)(methallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 500-ml four-necked flask equipped with a thermometer, a condenser and a stirrer, placed were 2,6,6-trimethyl-3-cyclohexenyl methyl ketone (100 g) synthesized in Referential Example 1, tetraethyleneglycol monomethyl ether (150 ml), potassium t-butoxide (25 g) and tetra-n-butylammonium bromide (2 g). Under stirring, they were reacted at 175° C. for 4 hours. The reaction mixture at this time was sampled and analyzed by gas chromatography, resulting in that the content of trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone (1a′) was 12%, while those of 2,6,6-trimethyl-2-cyclohexenyl methyl ketone (1b) and 2,6,6-trimethyl-1-cyclohexenyl methyl ketone (1c) produced by the above reaction were 61% and 27%, respectively.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

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